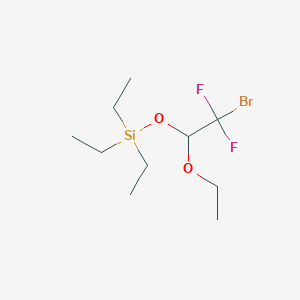![molecular formula C9H13Br3N4 B12071034 N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide CAS No. 219928-49-1](/img/structure/B12071034.png)
N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with three bromine atoms
Méthodes De Préparation
The synthesis of Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- typically involves multiple steps. One common synthetic route includes the reaction of N,N-dimethyl-1,2-ethanediamine with 3,4,5-tribromo-1H-pyrazole under specific conditions to form the desired product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- can be compared with other similar compounds, such as:
- Ethanimidamide, N,N-dimethyl-N’-phenyl-
- Ethanimidamide, N,N-dimethyl-N’-octyl-
- Ethanimidamide, N,N-dimethyl-N’-pentyl- These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the tribromo-pyrazole ring in Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- makes it unique and potentially more reactive in certain chemical reactions.
Propriétés
Numéro CAS |
219928-49-1 |
|---|---|
Formule moléculaire |
C9H13Br3N4 |
Poids moléculaire |
416.94 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-[2-(3,4,5-tribromopyrazol-1-yl)ethyl]ethanimidamide |
InChI |
InChI=1S/C9H13Br3N4/c1-6(15(2)3)13-4-5-16-9(12)7(10)8(11)14-16/h4-5H2,1-3H3 |
Clé InChI |
ZCSRCFBOIALIQA-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCN1C(=C(C(=N1)Br)Br)Br)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12070982.png)


![N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12070998.png)
![2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride](/img/structure/B12071003.png)



![(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol](/img/structure/B12071043.png)
